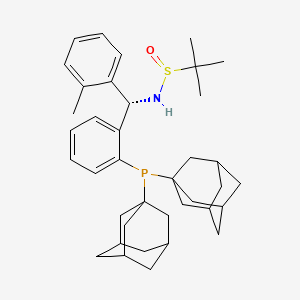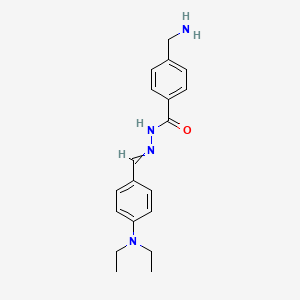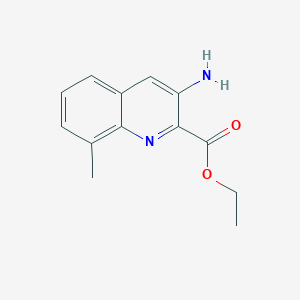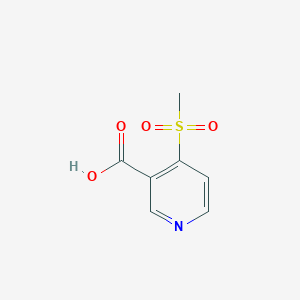![molecular formula C25H16BrN B13658600 3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)
3-Bromo-9,9'-spirobi[fluoren]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-9,9’-spirobi[fluoren]-2-amine is a chemical compound with the molecular formula C25H15BrN. It is a derivative of spirobi[fluorene], where a bromine atom is attached to the 3rd position and an amine group is attached to the 2nd position. This compound is known for its unique structural properties, making it valuable in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9,9’-spirobi[fluoren]-2-amine typically involves the bromination of 9,9’-spirobi[fluorene] followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 3rd position .
For the amination step, the brominated intermediate is reacted with an amine source, such as ammonia or an amine derivative, under basic conditions. This step often requires a catalyst like palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 3-Bromo-9,9’-spirobi[fluoren]-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving automated control systems to monitor temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles like amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The amine group can be reduced to form corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., Pd/C), bases (e.g., K2CO3), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amines or hydrocarbons.
Applications De Recherche Scientifique
3-Bromo-9,9’-spirobi[fluoren]-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Bromo-9,9’-spirobi[fluoren]-2-amine involves its interaction with molecular targets through its functional groups. The bromine atom and amine group enable the compound to participate in various chemical reactions, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-9,9’-spirobi[fluorene]
- 4-Bromo-9,9’-spirobi[fluorene]
- 2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]
- 9,9’-Spirobi[fluoren]-2-amine
Uniqueness
3-Bromo-9,9’-spirobi[fluoren]-2-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct reactivity and properties. This compound exhibits higher photoluminescence quantum yield and better thermal stability compared to its analogs, making it particularly valuable in applications like OLEDs and biological imaging .
Propriétés
Formule moléculaire |
C25H16BrN |
|---|---|
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
3'-bromo-9,9'-spirobi[fluorene]-2'-amine |
InChI |
InChI=1S/C25H16BrN/c26-23-13-18-17-9-3-6-12-21(17)25(22(18)14-24(23)27)19-10-4-1-7-15(19)16-8-2-5-11-20(16)25/h1-14H,27H2 |
Clé InChI |
HVCSTQULDCGRIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC(=C(C=C46)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


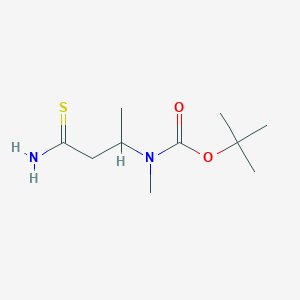
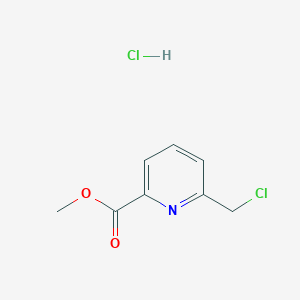
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13658539.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13658543.png)
![4-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13658545.png)


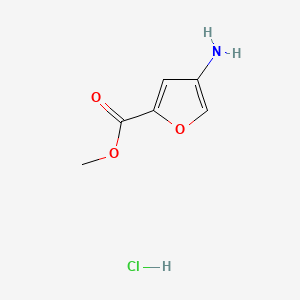
![benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B13658572.png)
